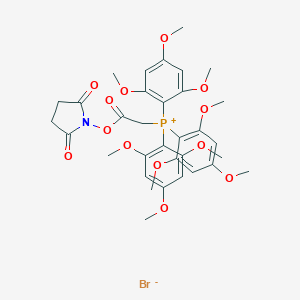
(N-Succinimidyloxycarbonyl-metil)tris(2,4,6-trimetoxifenil)fosfonio Bromuro
Descripción general
Descripción
Synthesis Analysis
The synthesis of related phosphonium compounds involves specific reactions, such as the derivatization of alcohols, aldehydes, and ketones, employing derivatizing reagents for enhanced detection by liquid chromatography/electrospray mass spectrometry (LC/ESI-MS). These methods highlight the versatile nature of phosphonium compounds in facilitating chemical analysis and detection (Barry et al., 2003).
Molecular Structure Analysis
The molecular structure of phosphonium compounds can be diverse, as shown in studies involving the crystal structures of various phosphonium bromides. These structures demonstrate the compounds' ability to form crystalline structures with specific space groups and lattice parameters, reflecting the intricate molecular arrangements and interactions within these compounds (Nolte et al., 1999).
Chemical Reactions and Properties
Phosphonium compounds are utilized in N-terminal-oriented proteogenomics and protein N-terminal profiling strategies, indicating their crucial role in derivatization and chromatographic processes. These applications underscore the compounds' ability to facilitate the identification and analysis of protein structures and functions, thereby contributing to the advancement of proteomics research (Bland et al., 2014; Li et al., 2017).
Physical Properties Analysis
Studies have developed improved methods for sequencing peptides modified with phosphonium compounds, demonstrating the impact of such modifications on the efficiency of peptide fragmentation and analysis. This research highlights the compounds' influence on the physical properties of peptides, such as fragmentation behavior and mass spectrometry response (Kuyama et al., 2008).
Chemical Properties Analysis
The chemical properties of phosphonium compounds are further elucidated through their use in derivatization for liquid chromatography/electrospray mass spectrometry. This includes the synthesis of novel TMPP reagents and their application in enhancing the detection of primary amines and carboxylic acids by ESI-MS, showcasing the compounds' utility in chemical analysis and mass spectrometry (Leavens et al., 2002).
Aplicaciones Científicas De Investigación
Análisis de Secuencia de Proteínas
Este compuesto se utiliza para el análisis de secuencia de proteínas mediante espectrometría de masas de desorción/ionización láser asistida por matriz (MALDI-MS) . Ayuda en la derivatización selectiva del grupo α-amino terminal de los péptidos .
Fragmentación de Péptidos
El compuesto se utiliza para inducir la fragmentación en los péptidos, creando iones de tipo a . Esto ayuda a obtener información de secuencia sobre el péptido .
Reactivo de Acilación
Actúa como un reactivo de acilación . Los agentes de acilación se utilizan en la síntesis orgánica para introducir grupos acilo en los sustratos.
Conjugación Anticuerpo-Fármaco
Aunque no se menciona directamente para el compuesto en cuestión, un compuesto estructuralmente similar, "2,5-dioxopirrolidin-1-il 2- (ciclooct-2-iniloxi)acetato", se utiliza como un enlace en la conjugación anticuerpo-fármaco (ADC) . Es plausible que nuestro compuesto pueda tener aplicaciones similares.
Síntesis Química
El compuesto podría usarse potencialmente en síntesis química, dada su reactividad y la presencia de grupos funcionales como el grupo succinimidilo .
Investigación Bioquímica
Dado su papel en el análisis de proteínas y su uso potencial en ADC, es probable que este compuesto tenga aplicaciones en investigación bioquímica, particularmente en el estudio de la estructura y función de las proteínas .
Mecanismo De Acción
Target of Action
The primary target of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide is the N-terminal alpha-amino group of peptides . This compound is used for selective derivatization of this group, which is a crucial step in protein sequence analysis .
Mode of Action
This compound acts as an acylating reagent . It interacts with the N-terminal alpha-amino group of peptides, leading to the formation of a derivative. This derivative is characterized by increased hydrophobicity, improved ionization ability, and modified fragmentation pattern due to the introduced positive charge .
Biochemical Pathways
The compound’s action affects the biochemical pathway of protein sequencing. By derivatizing the N-terminal alpha-amino group of peptides, it facilitates the generation of a-type ions, making sequence information easier to obtain .
Result of Action
The result of the compound’s action is the creation of a derivative that is more amenable to analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This facilitates the identification and analysis of proteins, contributing to our understanding of their structure and function.
Safety and Hazards
Direcciones Futuras
TMPP-Ac-OSu can be developed as an ideal isotope-coded tag to be used in quantitative proteomics . It has been used in a fast, one-step approach to enhance N-terminal peptide enrichment and analysis , and to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events .
Análisis Bioquímico
Biochemical Properties
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide interacts with the N-terminal α-amino group of peptides . The TMPP-acetylated peptides undergo fragmentation, thereby creating a-type ions . This makes obtaining sequence information easier, even without the usage of an automated computational approach .
Cellular Effects
The cellular effects of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide are primarily related to its role in peptide sequencing. By facilitating the fragmentation of TMPP-acetylated peptides, it aids in the identification and analysis of proteins within the cell .
Molecular Mechanism
The molecular mechanism of action of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide involves the acylation of the N-terminal α-amino group of peptides . This modification allows for the generation of a-type ions upon fragmentation, which can then be used for peptide sequencing .
Propiedades
IUPAC Name |
[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSQZIYVKTUHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39BrNO13P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583500 | |
| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226409-58-1 | |
| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)



